molecular formula C13H16O5 B14404024 Dimethyl [1-(furan-2-yl)prop-2-en-1-yl](methyl)propanedioate CAS No. 87802-88-8

Dimethyl [1-(furan-2-yl)prop-2-en-1-yl](methyl)propanedioate

Cat. No.: B14404024
CAS No.: 87802-88-8
M. Wt: 252.26 g/mol
InChI Key: GJIHIZLXJUACSR-UHFFFAOYSA-N
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Description

Dimethyl 1-(furan-2-yl)prop-2-en-1-ylpropanedioate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(furan-2-yl)prop-2-en-1-ylpropanedioate typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-acetylfuran and an appropriate aldehyde in the presence of a base such as sodium hydroxide. The reaction conditions usually include a temperature range of 25-30°C and a reaction time of 2-4 hours .

Industrial Production Methods

In an industrial setting, the production of Dimethyl 1-(furan-2-yl)prop-2-en-1-ylpropanedioate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as formic acid can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(furan-2-yl)prop-2-en-1-ylpropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.

    Substitution: Bromine in acetic acid at room temperature.

Major Products Formed

Scientific Research Applications

Dimethyl 1-(furan-2-yl)prop-2-en-1-ylpropanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 1-(furan-2-yl)prop-2-en-1-ylpropanedioate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways, resulting in antimicrobial or anticancer effects. The furan ring’s electron-rich nature allows it to participate in various chemical interactions, enhancing its reactivity and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [1-(furan-2-yl)prop-2-en-1-yl]malonate
  • Dimethyl [1-(furan-2-yl)prop-2-en-1-yl]succinate
  • Dimethyl [1-(furan-2-yl)prop-2-en-1-yl]glutarate

Uniqueness

Dimethyl 1-(furan-2-yl)prop-2-en-1-ylpropanedioate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Compared to its analogues, this compound exhibits higher reactivity in electrophilic substitution reactions and greater potential as a building block in organic synthesis .

Properties

CAS No.

87802-88-8

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

dimethyl 2-[1-(furan-2-yl)prop-2-enyl]-2-methylpropanedioate

InChI

InChI=1S/C13H16O5/c1-5-9(10-7-6-8-18-10)13(2,11(14)16-3)12(15)17-4/h5-9H,1H2,2-4H3

InChI Key

GJIHIZLXJUACSR-UHFFFAOYSA-N

Canonical SMILES

CC(C(C=C)C1=CC=CO1)(C(=O)OC)C(=O)OC

Origin of Product

United States

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